molecular formula C10H10FN3 B13359742 5-(5-fluoro-2-methylphenyl)-1H-pyrazol-3-amine

5-(5-fluoro-2-methylphenyl)-1H-pyrazol-3-amine

Cat. No.: B13359742
M. Wt: 191.20 g/mol
InChI Key: FGSPLEGGTUCIBQ-UHFFFAOYSA-N
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Description

5-(5-fluoro-2-methylphenyl)-1H-pyrazol-3-amine is an organic compound characterized by the presence of a fluorine atom, a methyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-fluoro-2-methylphenyl)-1H-pyrazol-3-amine typically involves the reaction of 5-fluoro-2-methylphenylboronic acid with appropriate reagents under controlled conditions. One common method involves the Suzuki-Miyaura coupling reaction, which is catalyzed by palladium-phosphine in the presence of potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(5-fluoro-2-methylphenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-(5-fluoro-2-methylphenyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-fluoro-2-methylphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-fluoro-2-methylphenyl)-1H-pyrazol-3-amine is unique due to its specific combination of a fluorine atom, a methyl group, and a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H10FN3

Molecular Weight

191.20 g/mol

IUPAC Name

5-(5-fluoro-2-methylphenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C10H10FN3/c1-6-2-3-7(11)4-8(6)9-5-10(12)14-13-9/h2-5H,1H3,(H3,12,13,14)

InChI Key

FGSPLEGGTUCIBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC(=NN2)N

Origin of Product

United States

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